3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
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Overview
Description
3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole-2,5-dione structure
Preparation Methods
The synthesis of 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione typically involves the reaction of 3-methylpyrrole-2,5-dione with 4-(trifluoromethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide. The reaction proceeds at elevated temperatures to yield the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction results in alcohols or alkanes .
Scientific Research Applications
3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the presence of the trifluoromethyl group.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is studied for its biological activity, including its potential as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, affecting their function. This interaction can modulate various biological pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrroles and phenyl derivatives. Compared to these compounds, 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern and the presence of both a pyrrole and a phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Similar Compounds
- 3-Methyl-1-[4-(trifluoromethyl)phenyl]pyrrole
- 3-Methyl-1-[4-(trifluoromethyl)phenyl]indole
- 3-Methyl-1-[4-(trifluoromethyl)phenyl]pyrazole
Properties
IUPAC Name |
3-methyl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c1-7-6-10(17)16(11(7)18)9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWJSSPLWVZEIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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